AM966
概要
説明
AM966は、リゾホスファチジン酸1型受容体の選択的で強力な経口バイオアベイラブルなアンタゴニストです。 この化合物は、リゾホスファチジン酸誘発性細胞内カルシウム放出を阻害する上で顕著な可能性を示しており、特に薬理学および生化学の分野における科学研究の貴重なツールとなっています .
準備方法
AM966の合成は、コア構造の調製から始まり、続いて様々な官能基を導入する、複数のステップを伴います。合成経路には、一般的に以下のステップが含まれます。
コア構造の形成: これは、ビフェニル酢酸誘導体の合成を伴います。
官能基の導入: その後、コア構造は、クロロフェニル基とイソキサゾール環を導入することによって修飾されます。
最終的な修飾:
This compoundの工業生産方法は広く文書化されていませんが、この化合物は、通常、標準的な有機合成技術を使用して研究室で合成されます。
化学反応解析
This compoundは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて、様々な酸化誘導体に変換することができます。
還元: 還元反応は、this compoundに存在する官能基を修飾するために使用することができます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compoundは、以下を含む、幅広い科学研究への応用を持っています。
薬理学: これは、様々な生理学的および病理学的プロセスにおけるリゾホスファチジン酸1型受容体の役割を研究するために使用されます。
生化学: この化合物は、細胞内カルシウムシグナル伝達経路を調査するために使用されます。
医学: This compoundは、肺線維症などの状態の治療における潜在的な治療応用を持っています。動物モデルにおいて、炎症と組織損傷を軽減することが示されています.
産業: 工業的な応用は限定されていますが、this compoundは、新規薬理学的薬剤の開発や、創薬における研究ツールとして使用されています.
化学反応の分析
AM966 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
AM966 has a wide range of scientific research applications, including:
Pharmacology: It is used to study the role of lysophosphatidic acid type 1 receptors in various physiological and pathological processes.
Biochemistry: The compound is used to investigate intracellular calcium signaling pathways.
作用機序
AM966は、リゾホスファチジン酸1型受容体を選択的に拮抗することにより、その効果を発揮します。この受容体は、細胞増殖、移動、生存を含む、様々な細胞プロセスに関与しています。 この受容体を阻害することで、this compoundはリゾホスファチジン酸誘発性細胞内カルシウム放出を阻害し、これは、細胞外シグナル制御キナーゼ経路などの下流シグナル伝達経路に影響を与えます .
類似化合物の比較
This compoundは、リゾホスファチジン酸1型受容体に対する高い選択性と効力においてユニークです。類似の化合物には、以下が含まれます。
AM095: リゾホスファチジン酸1型受容体の別のアンタゴニストですが、薬物動態が異なります。
Ki16425: 複数のリゾホスファチジン酸受容体を標的とする非選択的アンタゴニスト。
Debio-0719: リゾホスファチジン酸1型および3型受容体の選択的アンタゴニスト.
これらの化合物と比較して、this compoundはリゾホスファチジン酸1型受容体に対する高い選択性を提供するため、特定の受容体媒介プロセスを研究するための貴重なツールとなります。
類似化合物との比較
AM966 is unique in its high selectivity and potency for the lysophosphatidic acid type 1 receptor. Similar compounds include:
AM095: Another lysophosphatidic acid type 1 receptor antagonist, but with different pharmacokinetic properties.
Ki16425: A non-selective antagonist that targets multiple lysophosphatidic acid receptors.
Debio-0719: A selective antagonist for lysophosphatidic acid type 1 and type 3 receptors.
Compared to these compounds, this compound offers higher selectivity for the lysophosphatidic acid type 1 receptor, making it a valuable tool for studying specific receptor-mediated processes.
生物活性
AM966 is a selective antagonist of the lysophosphatidic acid receptor 1 (LPA1) that has garnered significant attention for its potential therapeutic applications, particularly in the context of lung fibrosis, pain modulation, and neuroprotection. This article synthesizes various research findings on this compound's biological activity, including its pharmacokinetics, effects on cellular signaling pathways, and implications for disease models.
Overview of this compound
This compound is characterized as a potent and selective oral antagonist of LPA1 receptors. Its selectivity over other LPA receptors (LPA2 to LPA6) positions it as a valuable tool for studying LPA signaling pathways and developing targeted therapies for conditions such as fibrosis and neuropathic pain .
Pharmacokinetics
Research indicates that this compound exhibits a favorable pharmacokinetic profile when administered orally. In studies involving mice, this compound effectively reduced lung injury and inflammation, demonstrating its potential to mitigate vascular leakage associated with lung fibrosis .
Key Pharmacokinetic Findings:
- Oral Bioavailability: this compound shows good absorption and bioavailability in preclinical models.
- Reduction in Lung Injury: Following administration, this compound significantly lowered markers of lung injury and inflammation.
This compound operates primarily through the inhibition of LPA1 receptor signaling. This inhibition has been linked to various biological effects:
- Calcium Release Inhibition: this compound inhibits LPA-stimulated intracellular calcium release with an IC50 value of 17 nM, indicating strong antagonistic activity .
- Chemotaxis Inhibition: It also inhibits LPA-induced chemotaxis in human lung fibroblasts with an IC50 of 181 nM .
- Impact on Endothelial Barrier Function: Notably, this compound can disrupt endothelial barrier integrity by activating the RhoA/Rho kinase pathway, leading to phosphorylation of myosin light chain (MLC) and VE-cadherin . This effect raises concerns regarding its use as an antifibrotic agent.
Lung Fibrosis Model
In a bleomycin-induced lung fibrosis model, this compound demonstrated significant antifibrotic properties:
- Reduction in Fibrosis Markers: Treatment with this compound resulted in decreased levels of tissue inhibitors of metalloproteinases (TIMP-1), transforming growth factor-beta 1 (TGF-β1), and matrix metalloproteinase-7 (MMP-7) in bronchoalveolar lavage fluid .
- Improvement in Lung Function: The compound improved lung function metrics by reducing vascular leakage and inflammatory cell infiltration.
Neuropathic Pain Studies
This compound has also been evaluated for its effects on neuropathic pain:
- Reversal of Hyperalgesia: In diabetic mouse models, repeated intrathecal administration of this compound reversed abnormal pain behaviors associated with diabetic neuropathy .
- Dose-Response Relationship: The compound showed a dose-dependent effect on pain modulation, indicating its potential utility in managing chronic pain conditions related to diabetes .
Comparative Efficacy
A comparative analysis of this compound against other LPA antagonists reveals its potency:
Compound | Target Receptor | IC50 Value (nM) | Effectiveness |
---|---|---|---|
This compound | LPA1 | 32 | High |
Ki16425 | LPA1/LPA3 | 904 | Moderate |
特性
IUPAC Name |
2-[4-[4-[4-[[(1R)-1-(2-chlorophenyl)ethoxy]carbonylamino]-3-methyl-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5/c1-16-25(29-27(33)34-17(2)22-5-3-4-6-23(22)28)26(35-30-16)21-13-11-20(12-14-21)19-9-7-18(8-10-19)15-24(31)32/h3-14,17H,15H2,1-2H3,(H,29,33)(H,31,32)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQTWEWAPUCDDZ-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2Cl)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10153758 | |
Record name | AM-966 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228690-19-4 | |
Record name | AM-966 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228690194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AM-966 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10153758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AM-966 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEO54NH393 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。